1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride
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Overview
Description
1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a cyclopentyl group, a trifluoromethyl group, and a pyrazole ring, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions. This step often requires the use of cyclopentyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates (CF₃SO₂Cl) under conditions that facilitate nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the amine group, using reagents like sodium azide (NaN₃) or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ with Pd/C catalyst.
Substitution: NaN₃ in DMF (dimethylformamide) or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further explored for their potential biological activities.
Scientific Research Applications
1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders and inflammatory diseases.
Biological Studies: The compound is used in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole: Lacks the amine group, which may affect its biological activity and solubility.
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole: Differently substituted pyrazole with potentially different pharmacological properties.
1-cyclopentyl-5-(methyl)-1H-pyrazol-4-amine: Substitution of the trifluoromethyl group with a methyl group, altering its chemical and biological properties.
Uniqueness
1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is unique due to the presence of both the trifluoromethyl group and the amine group, which confer distinct physicochemical properties and biological activities. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amine group can participate in hydrogen bonding, influencing the compound’s interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2680540-16-1 |
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Molecular Formula |
C9H13ClF3N3 |
Molecular Weight |
255.7 |
Purity |
95 |
Origin of Product |
United States |
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